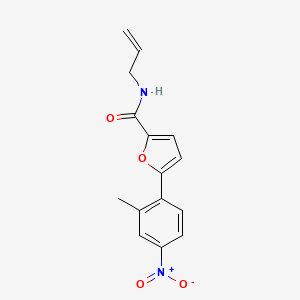![molecular formula C25H27N3O4S B5233389 N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide](/img/structure/B5233389.png)
N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide, also known as BMS-582949, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) tyrosine kinase. The FGFR signaling pathway plays a crucial role in the regulation of cell growth, differentiation, and survival, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide binds to the ATP-binding pocket of FGFR, inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, survival, and angiogenesis, all of which are crucial for tumor growth and metastasis.
Biochemical and Physiological Effects
N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and tumor growth in vivo. Additionally, N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide in lab experiments is its specificity for FGFR, which allows for targeted inhibition of the FGFR signaling pathway without affecting other signaling pathways. However, one limitation of using N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide is its relatively low potency compared to other FGFR inhibitors, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
For the development of N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide include improving its potency and selectivity for FGFR, as well as exploring its potential in combination with other cancer therapies. Additionally, further research is needed to better understand the mechanisms of resistance to FGFR inhibitors and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
The synthesis of N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide involves multiple steps, starting with the reaction of 4-methylphenylsulfonyl chloride with 4-aminobenzoic acid to form 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid. This intermediate is then coupled with 2-aminobenzamide in the presence of a coupling agent to form N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has shown promising results in inhibiting the proliferation and survival of cancer cells in various cancer types, including breast, lung, and gastric cancer. Furthermore, N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-butyl-2-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-3-4-17-26-25(30)22-7-5-6-8-23(22)27-24(29)19-11-13-20(14-12-19)28-33(31,32)21-15-9-18(2)10-16-21/h5-16,28H,3-4,17H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLBKWXCLZXCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(benzyloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5233325.png)
![(3aS*,6aR*)-N-cyclohexyl-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5233331.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233348.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5233354.png)
![methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5233361.png)
![4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5233366.png)

![2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5233395.png)

![2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5233405.png)
![7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5233407.png)

![5-(3-butenoyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233421.png)